molecular formula C14H22ClNO B6344106 Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride CAS No. 1240590-85-5

Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride

Cat. No. B6344106
CAS RN: 1240590-85-5
M. Wt: 255.78 g/mol
InChI Key: AQJODQVSINYLMP-IPZCTEOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of chalcone, which are natural products found in several plant species and have been reported for a broad spectrum of biological activities . Their analogues and derivatives have been widely synthesized to explore their potential uses .


Synthesis Analysis

A new hybrid compound of chalcone-salicylate has been successfully synthesized using a linker mode approach under reflux condition . Another compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a novel synthetic BHPB analogue, was designed and synthesized .


Molecular Structure Analysis

The structure of the chalcone-salicylate compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . Another compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, was characterized with single crystal diffraction technique .


Chemical Reactions Analysis

The synthesis of these compounds typically involves reactions under reflux conditions . The specific reactions would depend on the exact structure of the compound.


Physical And Chemical Properties Analysis

The properties of these compounds were theoretically and experimentally studied and results show good agreement . For example, (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one has a Molecular Formula of C 17 H 16 O 2; Average mass 252.308 Da; Monoisotopic mass 252.115036 Da .

Scientific Research Applications

Anticancer Research

MFCD16810398: has been explored for its potential in anticancer drug discovery. Its structure allows for molecular docking and simulation studies to predict cytotoxic activity against cancer cells, such as breast cancer cell lines . The compound’s ability to inhibit estrogen receptor alpha (ERα) suggests it could be developed as an anticancer agent.

Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in the creation of chalcone-salicylate hybrid compounds. These hybrids are synthesized using a linker mode approach under reflux conditions, which could lead to new therapeutic agents .

Molecular Hybridization

MFCD16810398 is used in molecular hybridization studies. This process combines different pharmacophores to create new compounds with potential biological activities, such as enhanced cytotoxic effects against specific cancer cell lines .

Computational Chemistry

In silico studies, including molecular docking and molecular dynamics (MD) simulations, are conducted with MFCD16810398 to understand its interactions at the molecular level. These studies help predict the compound’s binding affinity and stability within biological targets .

Antibacterial Applications

Chalcone and its derivatives have been reported to exhibit antibacterial activity. MFCD16810398 may be included in research aimed at discovering new antibacterial agents or coatings, especially against drug-resistant strains.

Each application area provides a unique avenue for the utilization of MFCD16810398 in scientific research, highlighting the compound’s versatility and potential in various fields of study and industry. The compound’s structural features and the presence of a methoxyphenyl group contribute to its multifaceted applications.

Molbank

Mechanism of Action

The chalcone-salicylate compound was studied in silico using computational approaches (molecular docking and MD simulation) to explore its potency against breast cancer . MMPP strongly inhibited pro-inflammatory responses by inhibiting in vitro STAT3 activation and its downstream signaling in murine macrophages and human synoviocytes from patients with RA .

Safety and Hazards

As these compounds are primarily used for research purposes, they are not intended for human or veterinary use. Always handle with appropriate safety measures.

Future Directions

Based on the studies, it can be predicted that the chalcone-salicylate compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate . Similarly, MMPP has great potential for use in the treatment of RA .

properties

IUPAC Name

N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-3-4-11-15-12-5-6-13-7-9-14(16-2)10-8-13;/h5-10,15H,3-4,11-12H2,1-2H3;1H/b6-5+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJODQVSINYLMP-IPZCTEOASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC=CC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC/C=C/C1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride

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